Elacytarabine
Overview
Description
Elacytarabine is a fatty acid derivative of cytarabine, a well-known cytotoxic cancer drug. Cytarabine is primarily used to treat leukemia but has limitations such as minimal uptake in solid tumors. This compound was designed to overcome these limitations and has shown considerable uptake in solid tumor cells. It belongs to the nucleoside analog class and has improved biological properties, making it a promising candidate for treating solid tumors such as non-small cell lung cancer, malignant melanoma, and ovarian cancer .
Preparation Methods
Elacytarabine is synthesized through an esterification reaction between cytarabine and elaidic acid. This process involves the use of lipid vector technology to enhance the lipophilicity of the compound, thereby improving its cellular uptake and retention . The synthetic route typically involves the following steps:
Activation of Elaidic Acid: Elaidic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The activated elaidic acid is then reacted with cytarabine in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature and pH conditions to form this compound.
Purification: The resulting product is purified using techniques like column chromatography to obtain pure this compound.
Chemical Reactions Analysis
Elacytarabine undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous environments, this compound can hydrolyze to release cytarabine and elaidic acid.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in biological systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions are cytarabine and its derivatives .
Scientific Research Applications
Elacytarabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying esterification reactions and lipid vector technology.
Biology: It is employed in research focused on cellular uptake mechanisms and the role of lipid modifications in drug delivery.
Medicine: this compound is being investigated for its potential to treat various types of cancer, including leukemia, non-small cell lung cancer, malignant melanoma, and ovarian cancer.
Mechanism of Action
Elacytarabine exerts its effects through a mechanism similar to that of cytarabine but with enhanced properties. As a prodrug, this compound is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase. This active metabolite competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, this compound shows increased cellular uptake and retention, resulting in higher activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis .
Comparison with Similar Compounds
Elacytarabine is often compared with other nucleoside analogs, particularly cytarabine. The key differences and similarities are as follows:
Properties
IUPAC Name |
[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFGNMFWNBOBGE-FNNZEKJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031218 | |
Record name | Cytarabine-5′-elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CP-4055 is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, CP-4055 is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, CP-4055 shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine. | |
Record name | Elacytarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
101235-34-1, 188181-42-2 | |
Record name | 5'-Oleoyl cytarabine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101235341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elacytarabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188181422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elacytarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cytarabine-5′-elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELACYTARABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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